molecular formula C16H13Cl2N3O4 B2873933 1-[(4-Carbamoylphenyl)carbamoyl]ethyl 4,6-dichloropyridine-2-carboxylate CAS No. 1445750-14-0

1-[(4-Carbamoylphenyl)carbamoyl]ethyl 4,6-dichloropyridine-2-carboxylate

Cat. No.: B2873933
CAS No.: 1445750-14-0
M. Wt: 382.2
InChI Key: XHBQCNHSHXBIND-UHFFFAOYSA-N
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Description

1-[(4-Carbamoylphenyl)carbamoyl]ethyl 4,6-dichloropyridine-2-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with two chlorine atoms and a carboxylate group, as well as a phenyl ring with a carbamoyl group. The unique structure of this compound makes it a subject of interest for researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Carbamoylphenyl)carbamoyl]ethyl 4,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the 4,6-dichloropyridine-2-carboxylate core This can be achieved through chlorination of pyridine derivatives followed by esterification

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. The choice of solvents, catalysts, and purification methods would be critical to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Carbamoylphenyl)carbamoyl]ethyl 4,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Coupling Reactions: The carbamoylphenyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols, with catalysts like palladium or copper.

    Hydrolysis: Can be carried out using acidic or basic conditions, often with water or alcohol as the solvent.

    Coupling Reactions: May require reagents like boronic acids or organometallic compounds, with catalysts such as palladium.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Hydrolysis Products: The primary product is the carboxylic acid derivative.

    Coupling Products: More complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry:

Mechanism of Action

The mechanism by which 1-[(4-Carbamoylphenyl)carbamoyl]ethyl 4,6-dichloropyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological system being studied. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Carbamoylphenyl)carbamoyl]ethyl 4-chloropyridine-2-carboxylate
  • 1-[(4-Carbamoylphenyl)carbamoyl]ethyl 4,6-dibromopyridine-2-carboxylate
  • 1-[(4-Carbamoylphenyl)carbamoyl]ethyl 4,6-difluoropyridine-2-carboxylate

Uniqueness

1-[(4-Carbamoylphenyl)carbamoyl]ethyl 4,6-dichloropyridine-2-carboxylate is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen substitutions, potentially offering different chemical and biological properties.

Properties

IUPAC Name

[1-(4-carbamoylanilino)-1-oxopropan-2-yl] 4,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O4/c1-8(25-16(24)12-6-10(17)7-13(18)21-12)15(23)20-11-4-2-9(3-5-11)14(19)22/h2-8H,1H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBQCNHSHXBIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC(=O)C2=NC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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